![molecular formula C12H14O2 B1632692 Isopropyl cinnamate CAS No. 7780-06-5](/img/structure/B1632692.png)
Isopropyl cinnamate
Overview
Description
Isopropyl cinnamate is used as a flavoring and fragrance ingredient . It is one of the key constituents of the essential oil of Fortunella crassifolia peel . It shows promising potential as a mosquito repellant and as an antifeedant for the pine weevil .
Synthesis Analysis
While specific synthesis methods for Isopropyl cinnamate were not found, a related compound, Methyl cinnamate, has been synthesized via the Heck reaction under green conditions . This method involves the examination of reaction temperature, applied current intensity, and reaction time .Molecular Structure Analysis
The molecular formula of Isopropyl cinnamate is C12H14O2 . Its molecular weight is 190.24 .Chemical Reactions Analysis
While specific chemical reactions involving Isopropyl cinnamate were not found, a related compound, Methyl cinnamate, has been synthesized via the Heck reaction . This reaction is widely used for synthesizing diverse compounds .Physical And Chemical Properties Analysis
Isopropyl cinnamate has a refractive index of n20/D 1.546 (lit.) . Its boiling point is 273 °C (lit.) , and its density is 1.02 g/mL at 25 °C (lit.) .Scientific Research Applications
- Antifungal Activity : Derivative 6 (butyl cinnamate) displayed the best antifungal profile, with a minimum inhibitory concentration (MIC) of 626.62 μM. Ethyl cinnamate (3) and methyl cinnamate (2) also showed bioactivity, albeit with lower potency .
- Antibacterial Activity : Compound 18 (with an isopropyl group) demonstrated the highest antibacterial profile (MIC = 458.15 μM). Derivatives 9 and 6 also exhibited antibacterial effects .
Antimicrobial Activity
Isopropyl cinnamate exhibits antimicrobial potential. In a study, derivatives of cinnamates were evaluated for their antifungal and antibacterial effects . Notably:
Flavoring and Fragrance Ingredient
Isopropyl cinnamate serves as a flavoring and fragrance component. It contributes to the essential oil of Fortunella crassifolia peel .
Cosmetic Perfuming Agent
Due to its pleasant aroma, isopropyl cinnamate finds use as a perfuming agent in cosmetics .
Biobased Plastics Development
Cinnamic acid, from which isopropyl cinnamate is derived, offers a pathway for developing biobased plastics. These materials contribute to reducing global warming by sequestering carbon dioxide .
Photoactive Materials
Research explores the use of cinnamates, including isopropyl cinnamate, in developing photoactive materials. These materials have applications in various fields, including optoelectronics and solar energy conversion .
Safety and Hazards
Mechanism of Action
Target of Action
Isopropyl cinnamate, a derivative of cinnamic acid, exhibits antimicrobial activity against pathogenic fungi and bacteria . The primary targets of isopropyl cinnamate are the ergosterol present in the fungal plasmatic membrane and the cell wall . In Candida albicans, the most likely targets are caHOS2 and caRPD3, while in Staphylococcus aureus, the most likely target is saFABH .
Mode of Action
Isopropyl cinnamate interacts directly with its targets, leading to changes in the fungal plasmatic membrane and the cell wall . This interaction disrupts the normal function of these structures, inhibiting the growth and reproduction of the microorganisms .
Biochemical Pathways
Isopropyl cinnamate is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
The world health organization has stated that there is no safety concern at current levels of intake when isopropyl cinnamate is used as a flavoring agent .
Result of Action
The result of isopropyl cinnamate’s action is the inhibition of microbial growth and reproduction . It has been found to have fungicidal and bactericidal effects, with minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) ratios of less than or equal to 4 .
Action Environment
The action of isopropyl cinnamate can be influenced by environmental factors. For instance, in a study investigating the larvicidal potential of cinnamic acid derivatives, it was found that certain compounds, including isopropyl cinnamate, presented stronger larvicidal action under specific conditions . .
properties
IUPAC Name |
propan-2-yl (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGACABDFLVLVCT-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064809 | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless viscous liquid, balsamic, sweet and dry amber type odour | |
Record name | Isopropyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Isopropyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.027 | |
Record name | Isopropyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/551/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl cinnamate | |
CAS RN |
7780-06-5, 60512-85-8 | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060512858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RWC10BDD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of isopropyl cinnamate?
A1: Isopropyl cinnamate is primarily used as a fragrance ingredient and flavoring agent. It possesses a sweet, balsamic odor reminiscent of cinnamon, making it a popular choice in perfumes, cosmetics, and food products. [, ]
Q2: Can isopropyl cinnamate be synthesized in an environmentally friendly way?
A2: Yes, recent research has explored green chemistry approaches for isopropyl cinnamate synthesis. Microwave-assisted synthesis using solid acid catalysts like Ga2O3/SO42-/ZrO2 [] or macroporous resin catalysts like CAT-601 [] offer efficient and eco-friendly alternatives to traditional methods. These approaches minimize waste generation and reduce the reliance on harsh chemicals.
Q3: What is the mechanism of isopropyl cinnamate synthesis using solid acid catalysts?
A3: The synthesis involves an esterification reaction between cinnamic acid and isopropyl alcohol. Solid acid catalysts like Ga2O3/SO42-/ZrO2 act as heterogeneous catalysts, providing active sites for the reaction to occur. The acidic sites protonate the carbonyl group of cinnamic acid, making it more susceptible to nucleophilic attack by the isopropyl alcohol. This forms a tetrahedral intermediate, which then loses water to yield isopropyl cinnamate. []
Q4: Has the antidiabetic potential of isopropyl cinnamate been investigated?
A4: Yes, one study investigated the in vitro antidiabetic activity of isopropyl cinnamate. The research showed promising results, with isopropyl cinnamate exhibiting significant inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests a potential for this compound in managing blood sugar levels, although further research is needed. []
Q5: Are there any known toxicity concerns associated with isopropyl cinnamate?
A5: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of isopropyl cinnamate as a fragrance ingredient. [] While specific toxicity data from the provided abstracts is limited, fragrance ingredients, including isopropyl cinnamate, are typically used in low concentrations, and their safety is extensively evaluated by regulatory bodies.
Q6: How does the structure of isopropyl cinnamate relate to its activity?
A6: While specific Structure-Activity Relationship (SAR) studies for isopropyl cinnamate weren't detailed in the provided abstracts, it's known that modifications to the aromatic ring or the ester side chain can influence its physicochemical properties and potentially its biological activity. [] For example, polymers with varying properties can be created by substituting the isopropyl group with other secondary alkyl groups like s-butyl or cyclohexyl. []
Q7: What analytical techniques are used to characterize isopropyl cinnamate?
A7: Common techniques include infrared spectroscopy (IR) to identify functional groups, gas chromatography-mass spectrometry (GC-MS) for compound identification and purity analysis, and nuclear magnetic resonance (NMR) for structural elucidation. [, ]
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